4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide
Description
4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)-2-THIOPHENECARBOXAMIDE is a chemical compound with a molecular formula of C13H12BrN3OS It is characterized by the presence of a bromine atom, a pyridinyl group, and a thiophenecarboxamide moiety
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
4-bromo-N-(4,6-dimethylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-3-8(2)14-11(4-7)15-12(16)10-5-9(13)6-17-10/h3-6H,1-2H3,(H,14,15,16) |
InChI Key |
MECPJCKOKNLABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC(=CS2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-pyridinylamine and 2-thiophenecarboxylic acid.
Amidation: The final step involves the formation of the amide bond between the brominated intermediate and the 4,6-dimethyl-2-pyridinylamine under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)-2-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules for material science and organic chemistry research.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)BENZENESULFONAMIDE: Similar in structure but contains a benzenesulfonamide group instead of a thiophenecarboxamide group.
N-(4,6-DIMETHYL-2-PYRIDINYL)ISONICOTINAMIDE: Contains an isonicotinamide group instead of a thiophenecarboxamide group.
Uniqueness
4-BROMO-N-(4,6-DIMETHYL-2-PYRIDINYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a bromine atom, a pyridinyl group, and a thiophenecarboxamide moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
